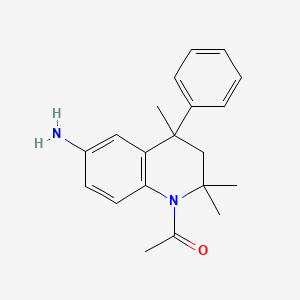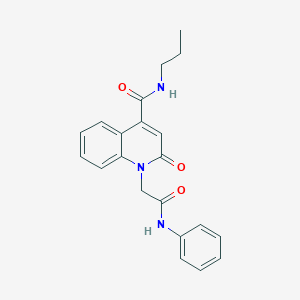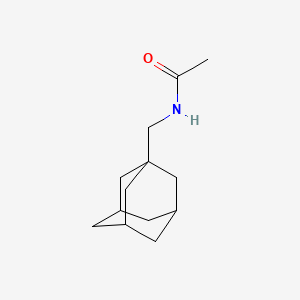
ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 'TEBEP'. The synthesis of TEBEP is complex, and it requires a multi-step process. TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of TEBEP is not fully understood. However, it is believed that TEBEP exerts its effects by modulating the activity of various signaling pathways. TEBEP has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. TEBEP has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
TEBEP has been found to exhibit various biochemical and physiological effects. TEBEP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TEBEP has also been shown to have antinociceptive effects, as it has been found to reduce pain in animal models. Additionally, TEBEP has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TEBEP is that it has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research. Additionally, TEBEP is a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation of TEBEP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on TEBEP. One direction is to further study its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another direction is to study its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TEBEP, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of TEBEP is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-(2-phenylethyl)-1-piperidinol in the presence of a base. This reaction yields 2,4,5-trimethoxybenzyl-4-(2-phenylethyl)-1-piperidinol. In the second step, ethyl chloroformate is added to the reaction mixture, which results in the formation of ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
TEBEP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research. TEBEP has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, TEBEP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain. TEBEP has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-5-32-25(28)26(12-11-20-9-7-6-8-10-20)13-15-27(16-14-26)19-21-17-23(30-3)24(31-4)18-22(21)29-2/h6-10,17-18H,5,11-16,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJZYVAGXXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethyl)-1-(2,4,5-trimethoxybenzyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)

![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

